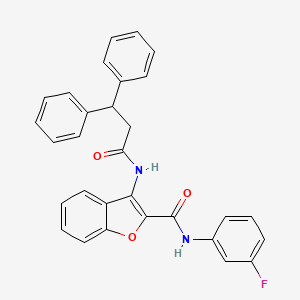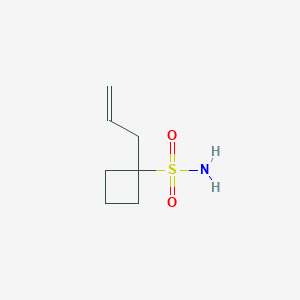
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, fluorophenyl compounds, and diphenylpropanamido intermediates. Common synthetic routes may involve:
Amidation Reactions: Coupling of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Friedel-Crafts Acylation: Introduction of acyl groups to aromatic rings using acyl chlorides and Lewis acids like AlCl3.
Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts, solvents, and temperature control are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines to amides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, or H2O2.
Reducing Agents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles like amines or alcohols, and bases like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to active sites or altering protein conformation. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran or 2-(3,4-dimethoxyphenyl)benzofuran.
Fluorophenyl Compounds: Compounds like 3-fluorophenylacetic acid or 3-fluorophenylalanine.
Diphenylpropanamido Compounds: Compounds like N-(3,3-diphenylpropanamido)benzoic acid.
Uniqueness
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23FN2O3/c31-22-14-9-15-23(18-22)32-30(35)29-28(24-16-7-8-17-26(24)36-29)33-27(34)19-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-18,25H,19H2,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSYIOHOWVNLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)




![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)




